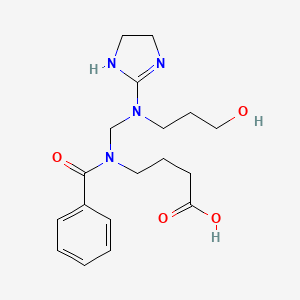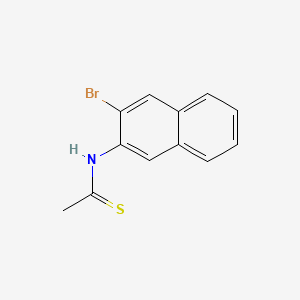
Ethanethioamide, N-(3-bromo-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- is an organic compound with the molecular formula C₁₂H₁₀BrNS It is a derivative of ethanethioamide, where the ethanethioamide moiety is substituted with a 3-bromo-2-naphthalenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- can be synthesized through a multi-step process:
Bromination of 2-naphthalenone: 2-naphthalenone is reacted with bromine or a brominating agent to yield 3-bromo-2-naphthalenone.
Formation of 3-bromo-2-naphthylacetic acid: The brominated product is then reacted with bromoacetic acid under basic conditions to form 3-bromo-2-naphthylacetic acid.
Thioamide formation: Finally, 3-bromo-2-naphthylacetic acid is reacted with thioacetamide under acidic or basic conditions to yield ethanethioamide, N-(3-bromo-2-naphthalenyl)-.
Industrial Production Methods
While specific industrial production methods for ethanethioamide, N-(3-bromo-2-naphthalenyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to a sulfoxide or sulfone, and reduced to an amine or thiol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Coupling: Complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of ethanethioamide, N-(3-bromo-2-naphthalenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and thioamide group can participate in various interactions, such as hydrogen bonding or covalent modification of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-bromo-2-naphthyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.
N-(3-bromo-2-naphthyl)benzamide: Contains a benzamide group, offering different reactivity and properties.
N-(3-bromo-2-naphthyl)thiourea: Features a thiourea group, which can form different hydrogen bonding patterns.
Uniqueness
Ethanethioamide, N-(3-bromo-2-naphthalenyl)- is unique due to the presence of both a bromine atom and a thioamide group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
65776-65-0 |
|---|---|
Formule moléculaire |
C12H10BrNS |
Poids moléculaire |
280.19 g/mol |
Nom IUPAC |
N-(3-bromonaphthalen-2-yl)ethanethioamide |
InChI |
InChI=1S/C12H10BrNS/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3,(H,14,15) |
Clé InChI |
GJYSHKHREVFSIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=S)NC1=CC2=CC=CC=C2C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


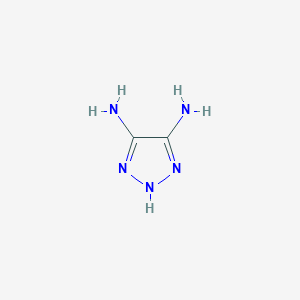
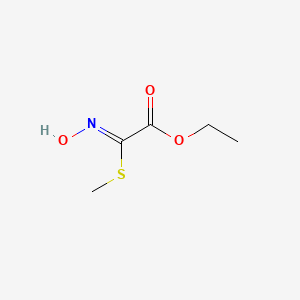
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
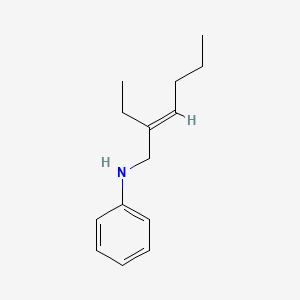
![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
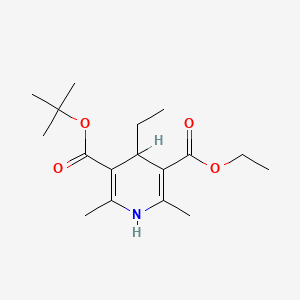

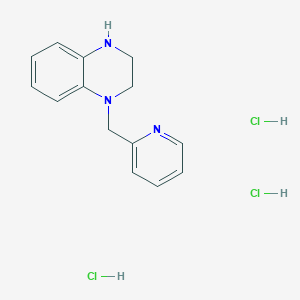
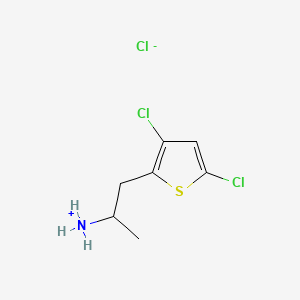

![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)
